N'-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
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Overview
Description
N’-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is an organic compound characterized by its complex structure, which includes a chlorinated aromatic ring and multiple ether and amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the chlorination of 4-methylphenol to produce 2-chloro-4-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. Subsequent etherification with 2-chloroethanol yields 2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethanol. Finally, this compound undergoes amination with ethylenediamine to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ether or amine derivatives .
Scientific Research Applications
N’-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-methylphenoxy)ethanol
- 2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethanol
- Ethylenediamine derivatives
Uniqueness
N’-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of ether and amine functionalities, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N'-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-11-2-3-13(12(14)10-11)18-9-8-17-7-6-16-5-4-15/h2-3,10,16H,4-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSFSOJFFNUUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCCN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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